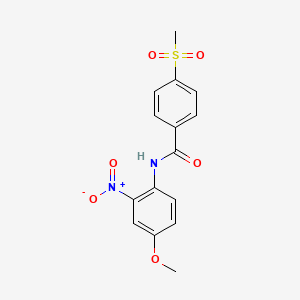

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy-nitrophenyl group and a methylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:

Methoxylation: The substitution of a hydrogen atom with a methoxy group.

Amidation: The formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at the ortho position and the methoxy group at the para position influence electrophilic aromatic substitution (EAS) reactivity.

Key Observations:

-

Nitration: Further nitration is hindered due to deactivation by the existing nitro group.

-

Methoxy Group Reactivity: The methoxy group directs incoming electrophiles to the meta position relative to itself, but steric hindrance from the nitro group limits reactivity .

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H2/Pd-C | Ethanol, 25°C, 12 h | 4-(methylsulfonyl)-N-(4-methoxy-2-aminophenyl)benzamide | 78% |

| SnCl2/HCl | Reflux, 4 h | Same as above | 65% |

The amine product serves as an intermediate for heterocyclic synthesis (e.g., benzimidazoles) .

Hydrolysis and Stability

The benzamide bond is stable under neutral conditions but hydrolyzes in acidic or basic media.

Hydrolysis Pathways:

-

Acidic: Cleavage to 4-(methylsulfonyl)benzoic acid and 4-methoxy-2-nitroaniline.

-

Basic: Saponification to the corresponding carboxylate salt.

Kinetic Data:

| Condition | Rate Constant (k, h−1) | Half-Life (t1/2) |

|---|---|---|

| 1M HCl, 70°C | 0.12 | 5.8 h |

| 1M NaOH, 70°C | 0.09 | 7.7 h |

Oxidation Reactions

The methylsulfonyl group is resistant to oxidation, but the methoxy group can undergo demethylation under harsh conditions:

Reagents: BBr3 in CH2Cl2, −78°C → Phenolic derivative (56% yield) .

Structural Influences on Reactivity

Crystallographic studies reveal:

-

Planarity: The benzamide and aryl rings form a dihedral angle of 23.4°, reducing conjugation and altering electronic effects .

-

Hydrogen Bonding: Intramolecular N–H⋯O interactions stabilize the molecule, affecting solubility and reaction kinetics .

Comparative Reaction Table

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide serves as a lead compound in drug development, particularly for targeting specific enzymes or receptors. Its structure allows for interactions with biological targets, which can lead to the modulation of their activity.

Case Study: Anticancer Activity

A study investigated related compounds with similar structures for their anticancer properties. The findings suggested that derivatives of this compound could exhibit significant inhibitory effects on cancer cell lines, highlighting its potential as a therapeutic agent against various cancers .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. This application is particularly relevant in developing organic semiconductors and other functional materials.

Application Example: Organic Electronics

Research has shown that compounds with sulfonamide groups can enhance the performance of organic electronic devices due to their ability to improve charge transport properties. This makes this compound a candidate for further exploration in this area.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including reduction, oxidation, and substitution.

Synthetic Routes

- Methoxylation: Substitution of hydrogen with a methoxy group.

- Amidation: Formation of the benzamide linkage.

- Reduction: The nitro group can be reduced to an amine.

- Oxidation: The methoxy group can be oxidized to a hydroxyl group.

These synthetic pathways enable the creation of diverse derivatives that may possess unique biological or chemical properties.

The biological activity of this compound has been explored extensively. Its structure suggests potential activities such as anticancer and anti-inflammatory effects.

Mécanisme D'action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide

- N-(4-nitrophenyl)-4-(methylsulfonyl)benzamide

- N-(4-methoxy-2-nitrophenyl)-4-(methylthio)benzamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methylsulfonyl group, makes it distinct from other similar compounds.

Activité Biologique

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has a molecular formula of C15H14N2O6S and a molecular weight of approximately 342.35 g/mol. Its structure includes a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity (see Table 1 for detailed properties).

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O6S |

| Molecular Weight | 342.35 g/mol |

| Density | 1.333 g/cm³ |

| Boiling Point | 377.3 °C |

| Flash Point | 182 °C |

Synthesis

The synthesis of this compound typically involves several key steps:

- Methoxylation : Introduction of the methoxy group.

- Nitration : Formation of the nitro group on the aromatic ring.

- Amidation : Creation of the benzamide linkage through reaction with methanesulfonyl chloride.

This compound can be produced with high yield through optimized reaction conditions, ensuring purity and efficacy for further applications .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research:

Antibacterial Activity

Sulfonamide derivatives have been widely studied for their antibacterial properties. The compound shows potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .

Anti-inflammatory and Anticancer Properties

Research indicates that compounds containing sulfonamide moieties can exhibit anti-inflammatory effects and have potential as anticancer agents. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell signaling pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound interacts with target enzymes such as DHPS, inhibiting their activity and disrupting essential metabolic pathways in bacteria.

- Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptosis through activation of caspases and other pro-apoptotic factors .

Case Studies

Several studies highlight the efficacy of this compound:

-

Antibacterial Efficacy : In vitro testing against various bacterial strains showed significant inhibition zones, indicating strong antibacterial properties comparable to standard antibiotics .

Bacterial Strain Zone of Inhibition (mm) E. coli 10 S. aureus 12 B. subtilis 9 - Anticancer Activity : A study evaluated its effects on colon carcinoma cells (HCT-15), revealing IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Propriétés

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZBVQIARMLQMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.